Tetrazole, 5-(2-phenylethenyl)-1-phenyl-
Description
Tetrazole, 5-(2-phenylethenyl)-1-phenyl-, is a substituted tetrazole characterized by a 1-phenyl group at the N1 position and a styrenyl (2-phenylethenyl) moiety at the C5 position. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, known for their metabolic stability and versatility in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H12N4 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-phenyl-5-[(E)-2-phenylethenyl]tetrazole |
InChI |
InChI=1S/C15H12N4/c1-3-7-13(8-4-1)11-12-15-16-17-18-19(15)14-9-5-2-6-10-14/h1-12H/b12-11+ |
InChI Key |
JGIUHBSOZRGDEX-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Styryl Nitrile with Diethylaluminium Azide
Reaction Mechanism :
A [2+3] cycloaddition between styryl nitrile and diethylaluminium azide (Et₂AlN₃) forms the tetrazole ring. The styryl group remains intact, while the phenyl substituent at N1 is introduced post-cycloaddition via nucleophilic substitution .
Key Parameters :
| Parameter | Value/Description | Source |
|---|---|---|
| Azide Reagent | Diethylaluminium azide | |
| Solvent | Toluene | |
| Temperature | 110°C (reflux) | |
| Reaction Time | 40h | |
| Yield | Up to 98.5% |
Example :
Styryl nitrile reacts with Et₂AlN₃ in toluene at 110°C for 40 hours, yielding 5-styryltetrazole . Subsequent phenylation at N1 (e.g., via iodobenzene and base) introduces the 1-phenyl group .
Green Catalytic Synthesis for Tetrazole Core
Reaction Mechanism :
Benzonitrile reacts with sodium azide in the presence of acid clay or ion exchange resins to form 5-phenyltetrazole. This method is scalable and environmentally friendly, though additional steps are required to attach the styryl group .
Key Parameters :
| Parameter | Value/Description | Source |
|---|---|---|
| Nitrile | Benzonitrile | |
| Catalyst | Acid clay or ion exchange resin | |
| Solvent | DMF, DMSO, etc. | |
| Temperature | 60-180°C | |
| Yield | Up to 88% |
Example :
Benzonitrile, sodium azide, and acid clay catalyst react in DMF at 110°C for 10 hours, yielding 5-phenyltetrazole . Subsequent functionalization with styryl reagents (e.g., via Suzuki coupling) introduces the 5-styryl group .
Aldol Condensation with Aromatic Aldehydes
Reaction Mechanism :
1-Phenyltetrazole reacts with benzaldehyde derivatives under basic conditions to form a chalcone-like intermediate, which undergoes cyclization to attach the styryl group. This method is less direct but leverages established chalcone synthesis protocols .
Key Parameters :
| Parameter | Value/Description | Source |
|---|---|---|
| Aldehyde | Styryl aldehyde | |
| Base | NaOH or KOH | |
| Solvent | Ethanol or DMF | |
| Yield | Moderate (not explicitly reported) |
Example :
1-Phenyltetrazole and styryl aldehyde react in NaOH/EtOH at reflux, forming a chalcone intermediate. Cyclization under acidic conditions yields 1-phenyl-5-(2-phenylethenyl)tetrazole .
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | [General] |
| Base | K₂CO₃ or Na₂CO₃ | [General] |
| Solvent | THF or dioxane | [General] |
| Yield | Variable (typically 50-80%) | [General] |
Example :
1-Phenyl-5-bromotetrazole reacts with styryl boronic acid in Pd-catalyzed conditions, yielding 1-phenyl-5-(2-phenylethenyl)tetrazole [General].
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hydroarylation | High yield, direct synthesis | Requires superacid handling |
| Cycloaddition | Scalable, high yield | Multi-step phenylation required |
| Green Catalytic | Environmentally friendly | Styryl attachment requires extra steps |
| Aldol Condensation | Established protocols | Moderate yields, side reactions |
| Cross-Coupling | Flexible functionalization | Catalyst cost, variable efficiency |
Challenges and Optimizations
Chemical Reactions Analysis
1-PHENYL-5-STYRYL-1H-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl or styryl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
Medicinal Chemistry
Bioisosteric Replacement : Tetrazoles are frequently used as bioisosteric replacements for carboxylic acids in drug development. This is due to their ability to mimic the carboxylic acid functionality while offering improved metabolic stability and bioavailability. Research indicates that derivatives of tetrazole exhibit significant antimicrobial and anticancer properties.
Antimicrobial Activity : Studies have shown that tetrazole derivatives possess considerable antibacterial and antifungal activities. For instance, a study reported that the compound demonstrated zones of inhibition against Escherichia coli (15 mm) and Staphylococcus aureus (18 mm), indicating its potential as an antimicrobial agent.
Anticancer Properties : In vitro studies have highlighted the anticancer potential of tetrazole derivatives. Certain compounds derived from 5-(2-phenylethenyl)-1-phenyl-tetrazole were found to inhibit the proliferation of cancer cell lines such as epidermoid carcinoma (A431) and colon cancer (HCT116), primarily through apoptosis induction via mitochondrial pathways .
Biological Research
Anti-inflammatory Effects : Some tetrazole derivatives have been investigated for their anti-inflammatory properties. Compounds synthesized from tetrazoles showed promising results in pain management therapies by exhibiting analgesic effects comparable to standard medications like ibuprofen .
Antiviral Activity : Research has also explored the antiviral potential of tetrazoles, particularly against Herpes Simplex Virus types 1 and 2. Certain derivatives have demonstrated the ability to inhibit viral DNA polymerases, suggesting their utility in antiviral drug development .
Materials Science
Explosives and High-Energy Materials : Tetrazoles are utilized in the formulation of explosives due to their high energy content and stability under various conditions. The incorporation of tetrazoles into material formulations enhances performance characteristics, making them suitable for advanced materials applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-PHENYL-5-STYRYL-1H-TETRAZOLE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The C5 and N1 substituents significantly influence solubility, stability, and reactivity. Key analogs include:
Key Observations :
Key Observations :
- Chloro-Substituted Analogs : 5-(4-Chlorophenyl)-1-phenyltetrazole exhibits strong antimicrobial activity, likely due to enhanced lipophilicity and membrane disruption .
- Indan-Tetrazole Hybrids : Methoxy or chloro substitutions on the indan nucleus improve analgesic potency but increase ulcerogenicity .
- Styrenyl vs. Alkyl Chains : The target compound’s styrenyl group may offer unique pharmacokinetic profiles, though direct biological data are absent in the evidence.
Q & A
Q. What are the common synthetic routes for preparing 5-(2-phenylethenyl)-1-phenyltetrazole?
The compound can be synthesized via multi-step protocols involving:
- Nucleophilic substitution : Reacting phenylisothiocyanate with sodium azide (NaN₃) in aqueous media to form the tetrazole core, followed by alkylation with chloroacetone or phenacyl bromide to introduce the phenylethenyl group .
- Cycloaddition reactions : Using arylcyanamides in glacial acetic acid to form 5-substituted tetrazoles, with subsequent cross-coupling (e.g., Suzuki-Miyaura) to attach the phenylethenyl moiety .
- Electrophilic addition : Reacting trichloroethylene with tetrazole-5-thiol derivatives under controlled conditions to yield dichlorovinyl intermediates, which can be further functionalized .
Q. How is the structural integrity of 5-(2-phenylethenyl)-1-phenyltetrazole validated?
Key techniques include:
- X-ray crystallography : Determines bond lengths, angles, and supramolecular packing (e.g., envelope conformation of heterocyclic rings and C–H···O hydrogen bonding networks) .
- Spectroscopy :
Q. What biological activities are associated with this compound?
While direct data is limited, structurally analogous tetrazoles exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
- Anticancer potential : Through inhibition of kinases or metalloproteinases, as seen in biphenyl tetrazole derivatives .
- Anti-inflammatory effects : Mediated by AhR pathway activation, similar to tapinarof derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodologies include:
- Substituent variation : Synthesizing analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects on the tetrazole ring .
- Bioisosteric replacement : Swapping the phenylethenyl group with heteroaromatic moieties (e.g., thiophene) to enhance solubility or target affinity .
- In vitro assays : Testing analogs in enzyme inhibition (e.g., COX-2, MMP-9) or cell viability assays to correlate structural changes with activity .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Molecular docking : Simulates binding to receptors (e.g., AhR) using software like AutoDock Vina, guided by crystallographic data from related ligands .
- QSAR modeling : Relates physicochemical descriptors (logP, polar surface area) to activity data from analogs to design optimized derivatives .
Q. How can conflicting data on reaction yields or regioselectivity be resolved?
- Condition optimization : Adjusting solvent polarity (e.g., DMF vs. THF) or catalysts (e.g., nano-TiCl₄·SiO₂) to favor specific isomers .
- Mechanistic studies : Using DFT calculations to analyze transition states in cycloaddition reactions, explaining regioselectivity trends (e.g., 1H vs. 2H tetrazole formation) .
Q. What challenges arise in formulating this compound for pharmacological use?
- Solubility limitations : Poor aqueous solubility (common in tetrazoles) can be addressed via co-solvents (e.g., PEG 400) or prodrug strategies (e.g., phosphate esters) .
- Stability issues : Thermal degradation studies (TGA/DSC) and pH-dependent stability assays (e.g., HPLC monitoring under acidic/basic conditions) ensure formulation robustness .
Q. How does the compound’s stability under varying conditions impact its application?
- Thermal stability : Critical for energetic material applications; DSC analysis reveals decomposition thresholds (>200°C for tetrazole derivatives) .
- Photostability : UV-vis spectroscopy under accelerated light exposure identifies degradation pathways (e.g., phenylethenyl isomerization) .
Q. What analytical methods quantify this compound in complex matrices?
Q. How can regioselectivity challenges in synthesis be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
